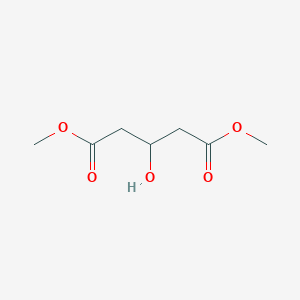

Dimethyl 3-hydroxypentanedioate

Vue d'ensemble

Description

Ce composé a la formule moléculaire C7H12O5 et une masse molaire de 176,17 g/mol . Il est caractérisé par ses deux groupes méthyles et son fragment hydroxyglutarate . Ce composé est connu pour son implication dans le métabolisme cellulaire et en tant que biomarqueur potentiel de certaines maladies .

Applications De Recherche Scientifique

3-Hydroxyglutaric Acid dimethyl ester has several scientific research applications:

Biology: It serves as a biomarker for certain metabolic disorders and is involved in cellular metabolism.

Medicine: Research has explored its potential as a therapeutic target in cancer metabolism.

Industry: It is used in the synthesis of various chiral fragments for the production of pharmaceuticals.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Le diméthyl 3-hydroxyglutarate peut être synthétisé par estérification de l'acide 3-hydroxyglutarique. Une méthode courante consiste à faire réagir l'acide 3-hydroxyglutarique avec du méthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique . La réaction est généralement effectuée sous reflux pour assurer une estérification complète.

Méthodes de Production Industrielle

En milieu industriel, la production de diméthyl 3-hydroxyglutarate implique souvent l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation d'enzymes lipases immobilisées provenant de Candida antarctica a également été étudiée pour l'hydrolyse et l'ammonolyse énantiosélective du diméthyl 3-hydroxyglutarate .

Analyse Des Réactions Chimiques

Types de Réactions

Le diméthyl 3-hydroxyglutarate subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.

Réduction : Les groupes ester peuvent être réduits en alcools.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et Conditions Communs

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux Produits

Oxydation : L'oxydation du groupe hydroxyle peut donner le diméthyl 3-oxoglutarate.

Réduction : La réduction des groupes ester peut produire l'acide 3-hydroxyglutarique.

Substitution : Les réactions de substitution peuvent donner divers dérivés selon le nucléophile utilisé.

4. Applications de la Recherche Scientifique

Le diméthyl 3-hydroxyglutarate a plusieurs applications de recherche scientifique :

Biologie : Il sert de biomarqueur pour certains troubles métaboliques et est impliqué dans le métabolisme cellulaire.

Médecine : La recherche a exploré son potentiel comme cible thérapeutique dans le métabolisme du cancer.

Industrie : Il est utilisé dans la synthèse de divers fragments chiraux pour la production de produits pharmaceutiques.

5. Mécanisme d'Action

Le mécanisme d'action du diméthyl 3-hydroxyglutarate implique son rôle de substrat prochiral. Il subit des réactions enzymatiques catalysées par les lipases, conduisant à la formation d'intermédiaires chiraux . Ces intermédiaires peuvent ensuite participer à diverses voies biochimiques, notamment la biosynthèse des statines . Les cibles moléculaires du composé comprennent les enzymes impliquées dans le cycle de l'acide tricarboxylique et d'autres voies métaboliques .

Mécanisme D'action

The mechanism of action of 3-Hydroxyglutaric Acid dimethyl ester involves its role as a prochiral substrate. It undergoes enzymatic reactions catalyzed by lipases, leading to the formation of chiral intermediates . These intermediates can then participate in various biochemical pathways, including the biosynthesis of statins . The compound’s molecular targets include enzymes involved in the tricarboxylic acid cycle and other metabolic pathways .

Comparaison Avec Des Composés Similaires

Composés Similaires

Diméthyl 2-oxoglutarate : Un autre dérivé estérifié de l'acide glutarique, utilisé dans des applications similaires.

Acide 3-hydroxyglutarique : La forme non estérifiée du diméthyl 3-hydroxyglutarate, impliqué dans le métabolisme cellulaire.

Diméthyl-1,3-acétonedicarboxylate : Un composé apparenté utilisé en synthèse organique.

Unicité

Le diméthyl 3-hydroxyglutarate est unique en raison de sa nature prochirale, ce qui le rend précieux dans la synthèse de composés chiraux. Son implication dans le métabolisme cellulaire et son potentiel comme biomarqueur de troubles métaboliques le distinguent encore des autres composés similaires .

Propriétés

IUPAC Name |

dimethyl 3-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPGMRSSZADEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283136 | |

| Record name | Dimethyl 3-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-55-7 | |

| Record name | 1,5-Dimethyl 3-hydroxypentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 30047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

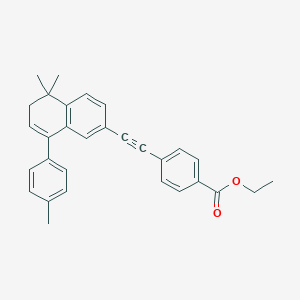

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)